molecular formula C20H19ClFN5O3 B11070137 ethyl 3-(2-chlorophenyl)-3-({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate

ethyl 3-(2-chlorophenyl)-3-({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate

Cat. No.: B11070137
M. Wt: 431.8 g/mol
InChI Key: KZMRHDOUEZDNDX-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate is an organic compound that belongs to the class of esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-chlorophenyl)-3-({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylacetic acid, 2-fluorophenylhydrazine, and ethyl acetoacetate. The synthesis may proceed through the following steps:

    Formation of the Tetrazole Ring: The reaction between 2-fluorophenylhydrazine and sodium azide in the presence of a suitable catalyst forms the tetrazole ring.

    Acylation Reaction: The tetrazole derivative is then acylated with 2-chlorophenylacetic acid to form the intermediate compound.

    Esterification: The final step involves the esterification of the intermediate with ethyl acetoacetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-3-({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorophenyl)-3-({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tetrazole ring and halogenated phenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-chlorophenyl)-3-({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate is unique due to the combination of its chlorophenyl and fluorophenyl groups, along with the tetrazole ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C20H19ClFN5O3

Molecular Weight

431.8 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[[2-[5-(2-fluorophenyl)tetrazol-2-yl]acetyl]amino]propanoate

InChI

InChI=1S/C20H19ClFN5O3/c1-2-30-19(29)11-17(13-7-3-5-9-15(13)21)23-18(28)12-27-25-20(24-26-27)14-8-4-6-10-16(14)22/h3-10,17H,2,11-12H2,1H3,(H,23,28)

InChI Key

KZMRHDOUEZDNDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3F

Origin of Product

United States

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